![molecular formula C13H12N2O B6599636 4-methoxy-1-methyl-9H-pyrido[3,4-b]indole CAS No. 694533-71-6](/img/structure/B6599636.png)
4-methoxy-1-methyl-9H-pyrido[3,4-b]indole
Vue d'ensemble
Description
“4-methoxy-1-methyl-9H-pyrido[3,4-b]indole” is a chemical compound with the molecular formula C12H10N2 . It is also known by other names such as Aribin, Aribine, Harman, Harmane, Locuturin, Locuturine, 1-Methyl-β-carboline, 1-Methyl-9H-pyrido [3,4-b]indole, Loturine, Passiflorin, Pyridobindole, L-methyl-, 1-Methyl-9H-pyrid (3,4-b)indole, 1-Methylnorharman, and 1-Methyl-2-carboline .
Molecular Structure Analysis
The molecular structure of “4-methoxy-1-methyl-9H-pyrido[3,4-b]indole” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule, including the spatial arrangement of atoms and the bond lengths and angles.Applications De Recherche Scientifique
Antioxidant and Cytotoxic Properties
- Antioxidant and Cytotoxic Activities: 6-Methoxytetrahydro-β-carboline derivatives, including 6-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, show moderate antioxidant properties and mild cytotoxicity on non-tumor cell lines. These compounds were generated through the Maillard reaction using food flavors and 5-methoxytryptamine in an aqueous medium (Goh et al., 2015).
Synthesis and Characterization
- Maillard Reaction and Mass Spectrometry: 6-methoxy-tetrahydro-β-carboline derivatives, including 6-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, were prepared via the Maillard reaction. The synthesis conditions were optimized using liquid chromatography-mass spectrometry (LC-MS-MS) for maximum yield, and the compounds were characterized by electrospray ionization mass spectrometry (ESI-MS) and electrospray tandem mass (ESI-MS/MS) (Goh et al., 2015).
Inhibition of Corrosion
- Corrosion Inhibition: Studies on 1-methyl-9H-pyrido[3,4-b]indole (harmane) as an inhibitor for steel corrosion in hydrochloric acid solution revealed that it acts as a mixed-type inhibitor. The adsorption on steel surfaces follows the Langmuir adsorption isotherm model, indicating potential applications in corrosion prevention (Lebrini et al., 2010).
Potential Anticancer Activity
- Anticancer Properties: Novel pyrido[3,4-b]indoles have been synthesized and exhibited potent broad-spectrum anticancer activity. These compounds showed high binding affinities to BET proteins and were effective in inhibiting cell growth in various cancer cell lines, including leukemia and breast cancer models (Zhao et al., 2017).
Antidiabetic Activity
- Antidiabetic Agent: Tryptoline-3-Carboxylic Acid Derivatives, including 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole derivatives, have been synthesized and evaluated for antidiabetic activity. They demonstrated potent activity in streptozotocin-induced diabetic rats (Choudhary et al., 2011).
Propriétés
IUPAC Name |
4-methoxy-1-methyl-9H-pyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-8-13-12(11(16-2)7-14-8)9-5-3-4-6-10(9)15-13/h3-7,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXCDOJUFJKHSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1NC3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1-methyl-9h-pyrido[3,4-b]indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane](/img/structure/B6599564.png)
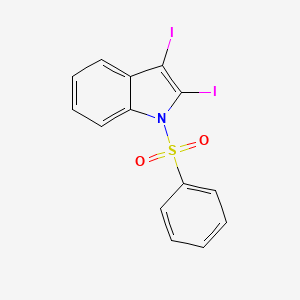
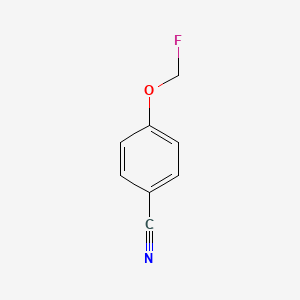
![4-bromo-5-{[2-(1H-imidazol-2-yl)ethyl]amino}-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6599591.png)
![3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B6599603.png)
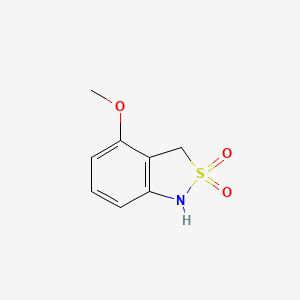

![2-{1-[(morpholin-4-yl)methyl]cyclopropyl}ethan-1-ol](/img/structure/B6599631.png)

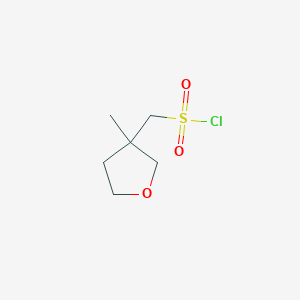
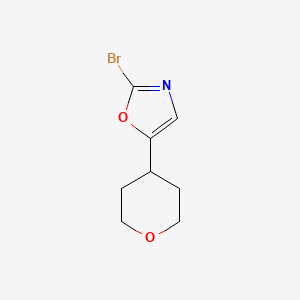
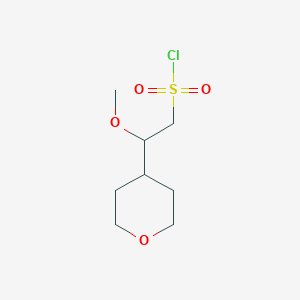
![4-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid](/img/structure/B6599671.png)
![(1-{[ethyl(methyl)amino]methyl}cyclopropyl)methanol](/img/structure/B6599676.png)